1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Antibacterial Disc Diffusion Inhibition Zone

1-(Pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 933692-38-7) is a heterocyclic compound characterized by a 1,2,3-triazole ring substituted at the N1 position with a pyridin-4-yl group and at the C4 position with a carboxylic acid functionality. With a molecular formula of C8H6N4O2 and a molecular weight of 190.16 g/mol, it belongs to the class of pyridinyl-1,2,3-triazole carboxylic acids, a scaffold of increasing interest in medicinal chemistry and chemical biology due to its capacity for metal coordination and versatile derivatization.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
CAS No. 933692-38-7
Cat. No. B1426549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS933692-38-7
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1N2C=C(N=N2)C(=O)O
InChIInChI=1S/C8H6N4O2/c13-8(14)7-5-12(11-10-7)6-1-3-9-4-2-6/h1-5H,(H,13,14)
InChIKeyDCPTVQHCFWHXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 933692-38-7): Core Chemical and Procurement Profile


1-(Pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 933692-38-7) is a heterocyclic compound characterized by a 1,2,3-triazole ring substituted at the N1 position with a pyridin-4-yl group and at the C4 position with a carboxylic acid functionality . With a molecular formula of C8H6N4O2 and a molecular weight of 190.16 g/mol, it belongs to the class of pyridinyl-1,2,3-triazole carboxylic acids, a scaffold of increasing interest in medicinal chemistry and chemical biology due to its capacity for metal coordination and versatile derivatization [1]. The compound is typically supplied as a research-grade chemical with purities of 95% or higher (NLT 98% from specialized vendors) and is intended for laboratory research use only, not for therapeutic or veterinary applications .

Critical Selection Factors: Why Generic Substitution of 1-(Pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid Is Not Recommended


The exact regiochemistry and heteroaryl substitution pattern of 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (4-pyridinyl N1-substituted 1,2,3-triazole-4-carboxylic acid) are essential determinants of its biological target engagement and synthetic utility. Simply substituting with a positional isomer (e.g., pyridin-3-yl or pyridin-2-yl), a regioisomer (e.g., 1,2,4-triazole analog), or a different N-substitution pattern can drastically alter binding affinity, metabolic stability, and downstream derivatization options . For instance, virtual screening studies have identified pyridinium-4-carboxylic-5-alkyl triazoles as top-scoring specificity hits for KAT2A acetyltransferase, with in vitro binding and inhibition assays confirming that this specific scaffold is the prototype of a new inhibitor class [1]. Similarly, the 4-pyridinyl substitution is critical for achieving equipotent p38 MAP kinase inhibition relative to imidazole-based standards [2]. Without precise structural verification, researchers risk selecting an analog that fails to replicate published biological activity or compromises the efficiency of downstream click chemistry or metal coordination applications [3].

Quantitative Differentiation Evidence for 1-(Pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid


Antibacterial Activity: Direct Zone-of-Inhibition Comparison Against Staphylococcus aureus and Escherichia coli

In direct antimicrobial disc diffusion assays, 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibited distinct zone-of-inhibition diameters against Gram-positive and Gram-negative bacterial strains. Specifically, the compound produced inhibition zones of 15 mm against S. aureus and 12 mm against E. coli, indicating moderate antibacterial potency . While no direct comparator data is provided for positional isomers in the same study, this quantitative baseline establishes a measurable activity profile for the target compound, enabling cross-study comparison with other pyridinyl triazole derivatives [1].

Antibacterial Disc Diffusion Inhibition Zone

p38 MAP Kinase Inhibition: Equipotent Activity to SB202190 Standard

In a study evaluating 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles as p38 MAP kinase inhibitors, compound 5c (a derivative containing the 4-pyridinyl-triazole core) at 1 µM concentration significantly inhibited p38 phosphorylation to a degree that was statistically equivalent to the standard inhibitor SB202190 [1]. The study demonstrated that replacing the imidazole ring of Merck's 4-pyridinyl imidazole inhibitor with a triazole ring maintains potent inhibitory activity, validating the 4-pyridinyl-triazole scaffold as a viable and equally effective alternative to imidazole-based inhibitors [2].

p38 MAP Kinase Anti-inflammatory Enzyme Inhibition

KAT2A Acetyltransferase Inhibition: Prototype Scaffold with Validated Target Engagement

Virtual screening of a library containing N-aryl-5-hydroxytriazoles and N-pyridine-4-alkyl triazoles identified N-pyridinium-4-carboxylic-5-alkyl triazole as the top-scoring structure for specificity towards KAT2A acetyltransferase [1]. Subsequent binding affinity tests and in vitro inhibition assays confirmed the in silico predictions, establishing pyridyl-triazole carboxylates—of which 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is the unsubstituted core—as the prototype of a new class of KAT2A inhibitors [2]. While specific IC50 values are not disclosed in the abstract, the study validates target engagement and provides a clear rationale for prioritizing this scaffold over alternative triazole substitutions.

KAT2A Acetyltransferase Epigenetics Virtual Screening

Synthetic Accessibility: One-Step, Quantitative Yield Protocol Using Adapted Vilsmeier Conditions

A 2023 publication in Molbank describes a one-step synthesis of 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid in quantitative yield using adapted Vilsmeier conditions [1]. The protocol provides a significant advantage over traditional multi-step click chemistry approaches, offering high efficiency and rapid access to the compound. Full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy is provided, ensuring structural fidelity [2].

Synthesis One-Step Protocol Quantitative Yield Click Chemistry Alternative

Optimal Research and Industrial Application Scenarios for 1-(Pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid


Development of p38 MAP Kinase Inhibitors for Inflammatory Disease Research

Based on direct evidence of equipotent p38 MAPK inhibition relative to SB202190 [1], researchers focused on developing novel anti-inflammatory agents should prioritize 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid as a core scaffold. Its triazole-based structure offers a synthetically distinct alternative to imidazole-containing inhibitors, potentially enabling improved pharmacokinetic properties or reduced off-target effects while maintaining target potency [2].

Chemical Probe and Lead Optimization for KAT2A Acetyltransferase

The validated target engagement and identification of pyridyl-triazole carboxylates as a new class of KAT2A inhibitors [3] make this compound an ideal starting point for chemical biology studies and lead optimization programs targeting KAT2A, an emerging epigenetic target in cancer and other diseases. Procurement of the pure, well-characterized core scaffold enables rapid SAR exploration and functionalization.

Large-Scale Medicinal Chemistry Library Synthesis and Derivatization

The availability of a one-step, quantitative-yield synthetic protocol [4] makes 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid a highly cost-effective building block for generating diverse compound libraries. Its carboxylic acid functionality allows for straightforward amide coupling and esterification, enabling high-throughput exploration of structure-activity relationships across multiple target classes .

Antimicrobial Screening and Baseline Activity Profiling

With established, quantitative antibacterial activity against both Gram-positive (S. aureus, 15 mm zone) and Gram-negative (E. coli, 12 mm zone) strains , this compound serves as a reliable baseline comparator for evaluating the antimicrobial potency of newly synthesized triazole derivatives. Researchers can use these data to benchmark improvements in potency or spectrum of activity in their own antimicrobial discovery programs [5].

Technical Documentation Hub

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